This compound can be classified under:
The synthesis of 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves several steps, including the formation of the isoquinoline core followed by functionalization with various substituents.
Common methods for synthesizing isoquinoline derivatives include:
The molecular formula is with a molecular weight of approximately 314.36 g/mol. The compound features multiple stereocenters, which may influence its biological activity.
The compound can participate in various chemical reactions typical of isoquinoline derivatives:
These reactions often require specific conditions such as temperature control and pH adjustments to ensure selectivity and yield. For instance, hydrolysis may be facilitated by heating in aqueous solutions with a catalyst .
The mechanism of action for 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that isoquinoline derivatives can modulate kinase activity or affect neurotransmitter systems. The specific binding affinity and inhibition constants would require further experimental validation through biochemical assays .
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would provide additional insights into its physical state and purity .
The compound shows promise in various scientific applications:
Further research could elucidate its efficacy and safety profiles in clinical settings .
Poly(ADP-ribose) polymerases (PARPs) constitute a family of nuclear enzymes critical for DNA damage repair, particularly through the base excision repair pathway. PARP1, the most abundant isoform, functions as a primary DNA damage sensor with approximately 1–2 million molecules per cell. Its catalytic activity facilitates the polymerization of poly(ADP-ribose) chains on substrate proteins, enabling chromatin decondensation and recruitment of DNA repair complexes. In oncological contexts, enhanced PARP1 expression correlates with poor prognosis in melanomas, lung cancers, and breast tumors by enabling cancer cells to overcome DNA damage-induced cell death [5].
Table 1: PARP Inhibitor Generations and Their Characteristics
Generation | Representative Compounds | Key Characteristics | Clinical Status |
---|---|---|---|
First | 3-aminobenzamide | Low potency (micromolar IC₅₀), nicotinamide analogs | Research tool only |
Second | PD128763, NU1025 | 50-fold increased potency, quinazoline/isoquinoline cores | Preclinical development |
Third | Olaparib, Rucaparib, Niraparib | Nanomolar potency, PARP-trapping mechanism, improved pharmacokinetics | FDA-approved for ovarian/breast cancers |
The therapeutic significance of PARP inhibition lies primarily in the concept of synthetic lethality, particularly in cancers with homologous recombination deficiencies such as BRCA1/2 mutations. By inhibiting PARP-mediated DNA repair mechanisms, these compounds induce accumulation of DNA damage that proves lethal to malignant cells while sparing healthy tissues. The structural similarity between 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide and established PARP inhibitors suggests a shared mechanism involving competitive occupation of the NAD⁺ binding pocket. Molecular docking analyses indicate that the carboxamide group forms critical hydrogen bonds with catalytic residues (Ser904, Gly863) in the PARP1 active site, while the 4-methoxybenzyl moiety enhances hydrophobic interactions within subdomains [5].
NAD⁺-mimetic PARP inhibitors incorporate key pharmacophoric elements that mimic the nicotinamide riboside moiety of the natural cofactor. These inhibitors can be categorized into three primary structural classes based on their core heterocyclic systems:
The structural architecture of 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide (molecular formula C₂₇H₂₆N₂O₅, molecular weight 458.5 g/mol) demonstrates strategic modifications to the dihydroisoquinoline scaffold. The 4-methoxybenzyl substitution at position 2 enhances lipophilicity and π-stacking interactions within the PARP binding pocket. More significantly, the N-[2-(1H-pyrrol-1-yl)ethyl]carboxamide side chain extends into the adenosine-binding subpocket, with the pyrrole nitrogen forming water-mediated hydrogen bonds with Asp766. This configuration mimics the adenine-ribose orientation of NAD⁺ while introducing enhanced selectivity through steric complementarity with PARP1/2 over other PARP family members .
Table 2: Structural Components of NAD⁺-Mimetic PARP Inhibitors
Structural Element | Function in PARP Inhibition | Manifestation in Target Compound |
---|---|---|
Carboxamide group | Forms critical H-bonds with Gly863 and Ser904 | Present at C4 position of isoquinoline |
Aromatic system | Provides planar surface for π-stacking | Dihydroisoquinoline core with benzyl extension |
Hydrophobic substituent | Enhances binding affinity through van der Waals interactions | 4-Methoxybenzyl at N2 position |
Extended side chain | Accesses adenosine subpocket | Pyrrole-ethylcarboxamide moiety |
Beyond PARP inhibition, the carboxamide-functionalized heterocyclic scaffold demonstrates versatile target modulation capabilities across multiple enzyme classes. In kinase inhibition, the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide core resembles ATP-competitive kinase inhibitors by mimicking the purine ring system of adenosine triphosphate. Hybrid molecules incorporating imidazole rings adjacent to carboxamide functions, such as those reported in imidazole-1,2,4-oxadiazole hybrids, exhibit enhanced antiproliferative activity against breast cancer cell lines (MCF-7 IC₅₀ = 3.02 μM) through dual PARP and kinase (EGFR IC₅₀ = 1.21 μM) inhibition mechanisms. The structural similarity suggests potential kinase-modulating activity for 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide via its bicyclic core and extended hydrogen-bonding network [3] [8].
In antibacterial applications, β-lactam-carboxamide hybrids demonstrate synergistic activity against resistant pathogens. The carboxamide moiety enhances bacterial penetration and facilitates interactions with penicillin-binding proteins while counteracting β-lactamase-mediated resistance. Pyrazine-carboxamide hybrids exhibit notable antibacterial and biofilm-eradicating properties, as evidenced by phenazine derivatives like iodinin and myxin. The pyrrole-ethylcarboxamide side chain in the target compound may similarly enhance antimicrobial activity through membrane interaction potential, though specific antibacterial profiling remains unexplored for this molecule [8] .
The incorporation of heterocyclic appendages significantly influences pharmacological properties:
These structural features demonstrate how the strategic incorporation of nitrogenous heterocycles expands the target profile of carboxamide-containing pharmacophores beyond PARP inhibition [3] .
The optimization of 1-oxo-1,2-dihydroisoquinoline-4-carboxamide derivatives follows structure-activity relationship principles aimed at enhancing target affinity, selectivity, and drug-like properties. Key optimization strategies evident in 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide include:
N2-Substitution: Introduction of the 4-methoxybenzyl group at the N2 position increases rotational freedom compared to C2-substituted quinolines, enabling adaptive binding to PARP1 catalytic domains. The methoxy group provides electron-donating character that enhances π-stacking with Tyr896 while maintaining favorable logD values (predicted 2.1-2.5) for cellular penetration .
Carboxamide Linker Elongation: Extension from direct aryl-carboxamide to N-[2-(1H-pyrrol-1-yl)ethyl] configuration reduces planarity and improves solubility. Molecular modeling indicates the ethylene linker allows optimal projection of the pyrrole ring into the adenosine subpocket, with a 120° dihedral angle minimizing steric clash [9].
Heterocyclic Termination: The pyrrole terminus serves multiple functions: providing hydrogen-bonding capability without increasing basicity, maintaining moderate ClogP (3.2), and potentially enabling additional target interactions. This contrasts with smaller terminators like methyl carboxamide that exhibit reduced PARP trapping efficiency [6] [9].
Comparative analysis with structurally similar compounds reveals distinct advantages:
These strategic modifications collectively address limitations of early-generation carboxamide inhibitors by balancing target affinity with physicochemical properties essential for in vivo efficacy [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7